molecular formula C9H8ClN3O B12110448 1H-1,2,4-Triazole-5-methanol, 3-(3-chlorophenyl)-

1H-1,2,4-Triazole-5-methanol, 3-(3-chlorophenyl)-

Cat. No.: B12110448
M. Wt: 209.63 g/mol
InChI Key: KCTOCBOJGCKBTB-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-5-methanol, 3-(3-chlorophenyl)- is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound features a triazole ring substituted with a methanol group and a 3-chlorophenyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole-5-methanol, 3-(3-chlorophenyl)- typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of hydrazine derivatives with carboxylic acids or their derivatives, followed by cyclization to form the triazole ring

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved yields, scalability, and reduced reaction times. The use of heterogeneous catalysts, such as copper-on-charcoal, can facilitate the synthesis under mild conditions, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,4-Triazole-5-methanol, 3-(3-chlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group yields aldehydes or acids, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

1H-1,2,4-Triazole-5-methanol, 3-(3-chlorophenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-5-methanol, 3-(3-chlorophenyl)- involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. The 3-chlorophenyl group enhances the compound’s binding affinity and specificity. The compound may also interact with cellular pathways, modulating various biological processes .

Comparison with Similar Compounds

    1H-1,2,3-Triazole: Another member of the triazole family, known for its use in click chemistry and as a pharmacophore in drug design.

    5-Amino-1H-1,2,4-Triazole-3-carboxylic Acid: A derivative with potential antiviral and antitumor activities.

    1H-1,2,4-Triazole-3-carboxamide: Known for its use in antiviral nucleoside analogs.

Uniqueness: 1H-1,2,4-Triazole-5-methanol, 3-(3-chlorophenyl)- stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H8ClN3O

Molecular Weight

209.63 g/mol

IUPAC Name

[3-(3-chlorophenyl)-1H-1,2,4-triazol-5-yl]methanol

InChI

InChI=1S/C9H8ClN3O/c10-7-3-1-2-6(4-7)9-11-8(5-14)12-13-9/h1-4,14H,5H2,(H,11,12,13)

InChI Key

KCTOCBOJGCKBTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=N2)CO

Origin of Product

United States

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